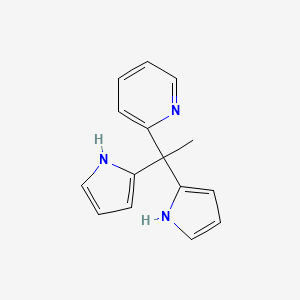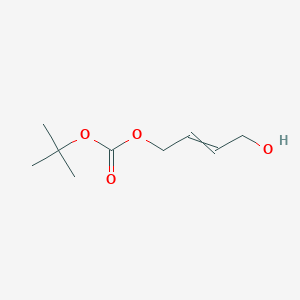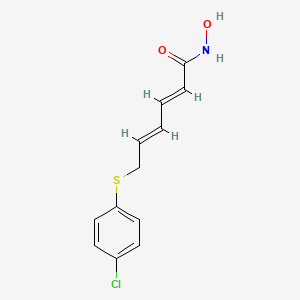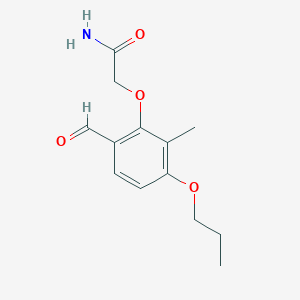
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester is a complex organic compound with a unique structure that combines the properties of methanesulfonic acid and phenanthrene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester typically involves the esterification of methanesulfonic acid with a phenanthrene derivative. The reaction conditions often require the use of a strong acid catalyst and an appropriate solvent to facilitate the esterification process .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques would be essential to ensure the high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenanthrene compounds .
Applications De Recherche Scientifique
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a component in specialized industrial processes
Mécanisme D'action
The mechanism of action of methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing methanesulfonic acid and the phenanthrene derivative, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other esters of methanesulfonic acid and phenanthrene derivatives, such as:
- Methanesulfonic acid, ethyl ester
- Trifluoro-methanesulfonic acid 2-methoxy-ethyl ester
- Methanesulfonic acid, 2-(dimethylamino)ethyl ester .
Uniqueness
Methanesulfonic acid, trifluoro-, 2-oxo-2-(2-phenanthrenyl)ethyl ester is unique due to its trifluoromethanesulfonyl group, which imparts distinct chemical properties, such as increased acidity and reactivity. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
817160-38-6 |
|---|---|
Formule moléculaire |
C17H11F3O4S |
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
(2-oxo-2-phenanthren-2-ylethyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C17H11F3O4S/c18-17(19,20)25(22,23)24-10-16(21)13-7-8-15-12(9-13)6-5-11-3-1-2-4-14(11)15/h1-9H,10H2 |
Clé InChI |
KWNFKBLXYDXBPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC(=C3)C(=O)COS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)
![(1S,6R)-3-(hydroxymethyl)-1-pent-4-enyl-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B12533956.png)
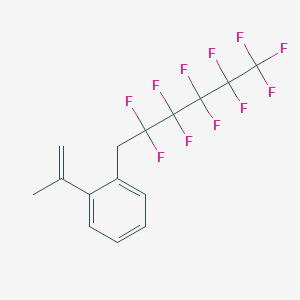
![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)

![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
